An In-depth Technical Guide to 2-Isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Chemical Research
An In-depth Technical Guide to 2-Isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxybenzaldehyde is an aromatic aldehyde that is emerging as a versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural features, namely the ortho-disposed isopropoxy and aldehyde functionalities on a benzene ring, offer a distinct combination of steric and electronic properties that can be strategically exploited for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 2-isopropoxybenzaldehyde, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its current and potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
2-Isopropoxybenzaldehyde is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The presence of the isopropoxy group imparts a degree of lipophilicity to the molecule, rendering it soluble in a wide range of common organic solvents.[1]
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number | 22921-58-0 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥98% (typical commercial grade) | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [3] |
Synthesis of 2-Isopropoxybenzaldehyde
The most direct and widely applicable method for the synthesis of 2-isopropoxybenzaldehyde is the Williamson ether synthesis. This venerable yet highly effective reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) serves as the phenolic starting material and is reacted with an isopropyl halide.
Reaction Scheme
Caption: General scheme for the Williamson ether synthesis of 2-Isopropoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of isomeric isopropoxybenzaldehydes.[4][5]
Materials:
-
Salicylaldehyde
-
2-Bromopropane (or 2-iodopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq.) in anhydrous DMF or acetone.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq.). If using sodium hydride (1.1 eq.), extreme caution must be exercised due to its reactivity with moisture and the evolution of hydrogen gas.
-
Addition of Alkylating Agent: Slowly add 2-bromopropane (1.2 - 1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (for acetone) or to approximately 80 °C (for DMF) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If potassium carbonate was used, filter the mixture to remove the inorganic salts. If sodium hydride was used, carefully quench the reaction with a small amount of water or isopropanol before proceeding.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-isopropoxybenzaldehyde can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the final product as a colorless to pale yellow oil.
Spectroscopic Characterization
The structural elucidation and purity assessment of 2-isopropoxybenzaldehyde are routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-isopropoxybenzaldehyde is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the isopropoxy group.
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5 - 10.0 ppm.[6]
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.8 ppm, corresponding to the four protons on the benzene ring. The ortho and para protons to the aldehyde group will be the most deshielded.
-
Isopropyl Methine Proton (CH): A septet (or multiplet) in the region of δ 4.5 - 4.8 ppm, coupled to the six methyl protons.
-
Isopropyl Methyl Protons (CH₃): A doublet at approximately δ 1.3 - 1.4 ppm, corresponding to the six equivalent methyl protons.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically around δ 190 - 195 ppm.[1]
-
Aromatic Carbons (Ar-C): Multiple signals in the range of δ 110 - 160 ppm. The carbon bearing the isopropoxy group will be significantly shielded compared to the other oxygenated aromatic carbon.
-
Isopropyl Methine Carbon (CH): A signal around δ 70 - 75 ppm.
-
Isopropyl Methyl Carbons (CH₃): A signal in the aliphatic region, typically around δ 20 - 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-isopropoxybenzaldehyde will be dominated by strong absorptions corresponding to the carbonyl and ether functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1705 cm⁻¹.[7]
-
C-O Stretch (Ether): A strong absorption in the fingerprint region, typically around 1250 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[8]
-
Aldehyde C-H Stretch: Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.[7]
-
Sp² C-H Stretch (Aromatic): Weak to medium absorptions above 3000 cm⁻¹.
-
Sp³ C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-isopropoxybenzaldehyde will likely show a prominent molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern will be influenced by the presence of the aldehyde and isopropoxy groups.
-
Molecular Ion (M⁺): A peak at m/z = 164, corresponding to [C₁₀H₁₂O₂]⁺.
-
Loss of a Hydrogen Radical (M-1): A peak at m/z = 163, resulting from the loss of the aldehydic hydrogen.
-
Loss of a Propylene Molecule (M-42): A significant peak at m/z = 122, corresponding to the loss of propene via a McLafferty-type rearrangement, leading to the formation of a salicylaldehyde radical cation.
-
Loss of an Isopropyl Radical (M-43): A peak at m/z = 121, resulting from the cleavage of the C-O bond of the ether.
-
Further Fragmentation: Subsequent fragmentation of the m/z = 121 ion can lead to the loss of CO (m/z = 93) and other characteristic aromatic fragments.
Applications in Drug Discovery and Development
Substituted benzaldehydes are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, oxidation to carboxylic acids, and as an electrophile in condensation reactions. The 2-isopropoxy group in 2-isopropoxybenzaldehyde can influence the pharmacokinetic and pharmacodynamic properties of a target molecule by modulating its lipophilicity, metabolic stability, and receptor binding interactions.
Role as a Pharmaceutical Intermediate
While specific, named drugs directly synthesized from 2-isopropoxybenzaldehyde are not prominently featured in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, the core structure is related to that of many beta-blockers, a class of drugs widely used to manage cardiovascular diseases.[1][6] The general synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by reaction with an amine. 2-Isopropoxybenzaldehyde could potentially be a precursor to novel beta-blockers or other cardiovascular drugs through modification of the aldehyde group into the required ethanolamine side chain.
The following diagram illustrates a conceptual pathway for how 2-isopropoxybenzaldehyde could be utilized in the synthesis of a beta-blocker-like scaffold.
Caption: Conceptual synthetic pathway from 2-isopropoxybenzaldehyde to a beta-blocker scaffold.
Safety and Handling
2-Isopropoxybenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is recommended to work in a well-ventilated area or a chemical fume hood.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
Conclusion
2-Isopropoxybenzaldehyde is a valuable and versatile chemical intermediate with a well-defined set of physical, chemical, and spectroscopic properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. While its direct application in the synthesis of currently marketed pharmaceuticals is not widely documented, its structural features make it a highly attractive building block for the discovery and development of novel therapeutic agents, particularly in the cardiovascular field. This guide provides the foundational knowledge for researchers and scientists to effectively utilize 2-isopropoxybenzaldehyde in their synthetic endeavors.
References
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1, 48-52.
- PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.
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PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved from [Link]
- PubMed. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 23(9), 1162-1170.
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ResearchGate. (2015). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Retrieved from [Link]
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Pharma Guideline. (n.d.). SAR of Beta Blockers. Retrieved from [Link]
- Google Patents. (2014). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
- Nature. (2022). Repurposing drugs to treat cardiovascular disease in the era of precision medicine. Nature Reviews Cardiology, 19(9), 589-601.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information. New Journal of Chemistry, 40, 8056-8063.
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]
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Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
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Berkeley Learning Hub. (2024). 5 Tips Benzaldehyde IR Spectrum. Retrieved from [Link]
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